molecular formula C24H40Na2O6S B10788356 Lithocholic Acid 3-sulfate (sodium salt)

Lithocholic Acid 3-sulfate (sodium salt)

Cat. No.: B10788356
M. Wt: 502.6 g/mol
InChI Key: RFGDPVSAAUAWSO-WLYWKNFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and reaction conditions for lithocholic acid 3-sulfate (sodium salt) involve the sulfation of lithocholic acid. The industrial production methods typically include the use of sulfating agents such as sulfur trioxide or chlorosulfonic acid in the presence of a base to form the sulfate ester. The reaction is usually carried out in an organic solvent like pyridine or dimethylformamide at controlled temperatures to ensure the formation of the desired product .

Chemical Reactions Analysis

Lithocholic acid 3-sulfate (sodium salt) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the sulfate ester.

    Substitution: Lithocholic acid 3-sulfate can undergo substitution reactions where the sulfate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Lithocholic acid 3-sulfate (sodium salt) has several scientific research applications:

Mechanism of Action

The mechanism of action of lithocholic acid 3-sulfate (sodium salt) involves its interaction with molecular targets such as the RORgammat receptor. By acting as a ligand for this receptor, it inhibits the differentiation of Th17 cells, which are involved in inflammatory responses. Additionally, it can induce cellular damage through its interactions with other cellular pathways .

Comparison with Similar Compounds

Lithocholic acid 3-sulfate (sodium salt) can be compared with other similar compounds such as:

    Chenodeoxycholic acid: Another bile acid that undergoes similar metabolic pathways.

    Ursodeoxycholic acid: Known for its therapeutic use in liver diseases.

    Taurolithocholic acid: A conjugated form of lithocholic acid with taurine.

Lithocholic acid 3-sulfate is unique due to its specific sulfation at the 3-position, which imparts distinct biochemical properties and interactions .

Properties

Molecular Formula

C24H40Na2O6S

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C24H40O6S.2Na/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3;;/h15-21H,4-14H2,1-3H3,(H,25,26)(H,27,28,29);;/t15-,16-,17-,18+,19-,20+,21+,23+,24-;;/m1../s1

InChI Key

RFGDPVSAAUAWSO-WLYWKNFRSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.[Na].[Na]

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.[Na].[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.